[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]
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Overview
Description
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] is an organic compound with the molecular formula C27H18Cl2O3 It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a central carbonyl group via phenylene linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-dihydroxybiphenyl in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl groups may interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- [Carbonyldi(4,1-phenylene)]bis[(4-methylphenyl)methanone]
- [Carbonyldi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]
- [Carbonyldi(4,1-phenylene)]bis[(4-bromophenyl)methanone]
Uniqueness
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] is unique due to the presence of chlorophenyl groups, which impart distinct chemical and physical properties. These properties include increased reactivity in substitution reactions and potential biological activities that differ from its analogs with other substituents.
Properties
CAS No. |
143612-36-6 |
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Molecular Formula |
C27H16Cl2O3 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
bis[4-(4-chlorobenzoyl)phenyl]methanone |
InChI |
InChI=1S/C27H16Cl2O3/c28-23-13-9-21(10-14-23)26(31)19-5-1-17(2-6-19)25(30)18-3-7-20(8-4-18)27(32)22-11-15-24(29)16-12-22/h1-16H |
InChI Key |
QKCMQOPHOTVZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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